2-(1-Aminobutyl)-6-chloro-4-methylphenol
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Overview
Description
2-(1-Aminobutyl)-6-chloro-4-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a chlorine atom, and an aminobutyl side chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-6-chloro-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 6-chloro-4-methylphenol with 1-bromobutane, followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-6-chloro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminobutyl)-6-chloro-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-6-chloro-4-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the aminobutyl side chain can enhance binding affinity through hydrophobic interactions. The chlorine atom may also play a role in modulating the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminobutyl)-4-methylphenol: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-(1-Aminobutyl)-6-chlorophenol: Lacks the methyl group, which may influence its hydrophobic interactions.
2-(1-Aminobutyl)-6-chloro-4-ethylphenol: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
2-(1-Aminobutyl)-6-chloro-4-methylphenol is unique due to the presence of both the chlorine atom and the methyl group on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(1-aminobutyl)-6-chloro-4-methylphenol |
InChI |
InChI=1S/C11H16ClNO/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,10,14H,3-4,13H2,1-2H3 |
InChI Key |
CNRPGSRMOIEYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)C)Cl)O)N |
Origin of Product |
United States |
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